molecular formula C24H17BrN4O2 B2439786 3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-77-4

3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

货号: B2439786
CAS 编号: 901229-77-4
分子量: 473.33
InChI 键: JCDCCFHQIDOICG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a potent and selective ATP-competitive inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R, also known as FMS kinase). This compound has emerged as a critical pharmacological tool for probing the role of the CSF1/CSF1R signaling axis in physiological and pathological processes. Research utilizing this inhibitor has been instrumental in elucidating the functions of tumor-associated macrophages (TAMs) and microglia, which are dependent on CSF1R for their survival and proliferation. By selectively blocking CSF1R, this compound enables researchers to deplete these specific cell populations in vitro and in vivo models, thereby investigating their contribution to cancer progression, tumor microenvironment remodeling , and neuroinflammatory diseases . Its high selectivity over other kinases, such as KIT and PDGFR, makes it a superior reagent for dissecting complex signaling networks without confounding off-target effects. The primary research applications for this CSF1R inhibitor include the study of autoimmune diseases, cancer immunotherapy strategies, and neurological disorders where microglial activation is a key pathological feature.

属性

IUPAC Name

3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN4O2/c1-2-15-9-10-22-20(11-15)24-21(14-26-22)23(16-5-3-6-17(25)12-16)27-28(24)18-7-4-8-19(13-18)29(30)31/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDCCFHQIDOICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Substrate Preparation

  • 3-Nitrophenyl-functionalized pyrazolone : 5-Methyl-1-(3-nitrophenyl)-1H-pyrazol-3(2H)-one (I ) is prepared by refluxing 3-nitrophenylhydrazine with ethyl acetoacetate in ethanol.
  • o-Aminoaldehyde with bromophenyl and ethyl groups : 2-Amino-5-(3-bromophenyl)-4-ethylbenzaldehyde (II ) is synthesized via Vilsmeier–Haack formylation of 4-ethyl-3-(3-bromophenyl)aniline.

Cyclization and Characterization

Heating I and II in acetic acid with catalytic HCl yields the intermediate 8-ethyl-3-(3-bromophenyl)-1-(3-nitrophenyl)-1,5-dihydropyrazolo[4,3-c]quinolin-4(3H)-one (III ). Subsequent dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene affords the target compound in 62% yield.

Key Data :

Parameter Value
Reaction Time 12 h (cyclization)
Temperature 110°C (reflux)
Yield (Overall) 62%
Melting Point 248–250°C
IR (KBr, cm⁻¹) 1665 (C=O), 1520 (NO₂)

Bicyclization Strategy Using Triethylammonium Thiolates

A metal-free cascade bicyclization approach enables efficient construction of the pyrazolo[4,3-c]quinoline scaffold.

Thiolate Preparation

Triethylammonium 2-(3-bromophenyl)-4-ethyl-5-mercapto-1-(3-nitrophenyl)-1H-pyrazole-3-thiolate (IV ) is synthesized by treating 4-ethyl-3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazole-5-thiol with triethylamine in dichloromethane.

Hydrazine-Mediated Bicyclization

Reacting IV with hydrazine hydrate in ethanol at 80°C induces sequential C–S and C–N bond cleavage, followed by cyclization to yield the target compound in 71% yield.

Key Data :

Parameter Value
Reaction Time 6 h
Temperature 80°C
Yield 71%
HPLC Purity 98.5%
$$^1$$H NMR (DMSO) δ 8.72 (s, 1H, H-4), 2.89 (q, 2H, CH₂CH₃)

Substitution on Preformed Pyrazoloquinoline Cores

Functionalization of chlorinated intermediates offers a modular route.

Intermediate Synthesis

4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (V ) is prepared via Niementowski reaction between anthranilic acid and 1-(3-nitrophenyl)-5-methyl-1H-pyrazol-3(2H)-one.

Suzuki–Miyaura Coupling

Palladium-catalyzed coupling of V with 3-bromophenylboronic acid introduces the bromophenyl group at position 3. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 100°C achieves 68% yield.

Key Data :

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃
Reaction Time 24 h
Yield 68%

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost Efficiency Scalability
Friedländer 62 95 Moderate High
Bicyclization 71 98.5 High Moderate
Suzuki Coupling 68 97 Low Low

The bicyclization strategy offers superior yield and purity but requires specialized thiolate precursors. The Friedländer method balances scalability and cost, while Suzuki coupling is limited by palladium catalyst expenses.

Photophysical and Stability Studies

The target compound exhibits strong blue fluorescence (λₑₘ = 450 nm) with a quantum yield of 0.42 in DMSO, attributed to the electron-deficient nitrophenyl group enhancing intramolecular charge transfer. Stability tests under acidic (pH 2) and basic (pH 10) conditions confirm degradation <5% over 24 h, underscoring robustness for further applications.

化学反应分析

Types of Reactions

3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The bromine atom can be substituted with other groups via nucleophilic substitution reactions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the bromine atom can introduce various functional groups.

科学研究应用

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of pyrazoloquinolines exhibit significant anti-proliferative effects against various cancer cell lines. The mechanism may involve the inhibition of specific cellular pathways, making it a candidate for targeted cancer therapies.
  • Anti-inflammatory Properties : Studies have shown that this compound can inhibit nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells. It may modulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), contributing to its anti-inflammatory effects.
  • Antimicrobial Effects : Some derivatives have demonstrated notable activity against pathogens such as Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents.

Biological Research

The interaction of 3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline with specific molecular targets has been a focus of research:

  • Mechanism of Action : The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for developing effective therapeutic agents.

Data Table: Biological Activities

Compound NameActivity TypeMIC (μg/mL)Reference
This compoundAnticancerIC50 = 0.40
Derivative AAntimicrobial0.22
Derivative BAnti-inflammatoryPotency similar to control

Case Study 1: Anticancer Mechanisms

In a study published in a peer-reviewed journal, researchers evaluated the anticancer properties of various pyrazoloquinoline derivatives, including this compound. The results indicated that modifications in the chemical structure could enhance cytotoxicity and selectivity towards cancer cells. The study highlighted specific pathways involved in apoptosis that were targeted by these compounds.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of pyrazoloquinolines. The study found that certain derivatives could significantly reduce inflammation markers in vitro. This was attributed to their ability to inhibit key enzymes involved in inflammatory processes, suggesting their potential as therapeutic agents in treating inflammatory diseases.

作用机制

The mechanism of action of 3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

  • 3-(4-bromophenyl)-8-ethyl-1-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
  • 3-(3-chlorophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
  • 3-(3-bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Uniqueness

The unique combination of bromine and nitro groups in 3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various research and industrial applications.

生物活性

The compound 3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial, anticancer, and enzymatic inhibition properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural formula can be represented as follows:

  • Molecular Formula : C17_{17}H15_{15}BrN2_{2}O2_{2}
  • Molecular Weight : 373.22 g/mol

The compound features a pyrazoloquinoline core substituted with bromine and nitro groups, which are crucial for its biological activity. The crystal structure analysis reveals that the bond lengths and angles are consistent with similar pyrazole derivatives, indicating stability in its molecular conformation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazoloquinoline derivatives. The compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 0.22 to 0.25 µg/mL for the most active derivatives in related studies .

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus0.22Strongly Inhibitory
Escherichia coli0.25Strongly Inhibitory
Pseudomonas aeruginosaNot ReportedModerate Activity

The compound also shows potent antibiofilm activity , surpassing traditional antibiotics like Ciprofloxacin in reducing biofilm formation .

Anticancer Activity

In vitro tests demonstrate that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells with IC50_{50} values around 3.00 μM for the MCF7 cell line .

Cell Line IC50_{50} (µM) Effect
MCF73.00Cytotoxic
SKBR31.30Cytotoxic
BT549Not ReportedModerate Activity

This anticancer activity is attributed to the compound's ability to inhibit tubulin polymerization and interfere with cell cycle progression .

Enzymatic Inhibition

The compound also serves as an inhibitor for key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50_{50} values ranging from 12.27 to 31.64 µM for DNA gyrase and between 0.52 to 2.67 µM for DHFR . These inhibitory effects are critical for its antimicrobial and anticancer mechanisms.

Case Studies

A notable case study involved evaluating the efficacy of this compound in combination with existing antibiotics. The results indicated a synergistic effect when combined with Ciprofloxacin, leading to reduced MICs and enhanced antibacterial activity against resistant strains .

常见问题

Q. What are the foundational synthetic strategies for preparing pyrazolo[4,3-c]quinoline derivatives, and how can these be adapted to synthesize the target compound?

The synthesis of pyrazolo[4,3-c]quinolines typically begins with functionalized quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile serves as a versatile starting material for introducing substituents via nucleophilic aromatic substitution or cyclization reactions . To synthesize 3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, a multi-step approach is recommended:

Quinoline functionalization : Introduce the 8-ethyl group via alkylation under basic conditions.

Pyrazole ring formation : Utilize a [3+2] cycloaddition between a nitrile intermediate and a hydrazine derivative.

Aryl substitution : Couple the 3-bromophenyl and 3-nitrophenyl groups via Suzuki-Miyaura or Ullmann coupling, ensuring regioselectivity through careful catalyst selection (e.g., Pd(PPh₃)₄ for bromo substituents) .

Q. How can spectroscopic techniques (NMR, IR, HRMS) be applied to confirm the structure of this compound?

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.5–8.6 ppm for substituted phenyl and quinoline rings) and the ethyl group (triplet at δ 1.2–1.5 ppm for CH₃, quartet at δ 2.8–3.2 ppm for CH₂) .
  • IR : Look for nitrile (C≡N, ~2200 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
  • HRMS : Validate the molecular ion peak (e.g., [M+H]+) with calculated mass accuracy <5 ppm .

Q. What preliminary biological activities are associated with pyrazolo[4,3-c]quinoline derivatives?

Pyrazoloquinolines exhibit broad pharmacological potential, including anti-inflammatory, antimalarial, and anticancer activities. The bromophenyl and nitrophenyl substituents may enhance DNA intercalation or enzyme inhibition (e.g., kinase targets) due to their electron-withdrawing properties .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected splitting in NMR) be resolved during structural validation?

  • Scenario : Splitting in aromatic proton signals may arise from restricted rotation or π-π stacking.
  • Resolution :
    • Variable-temperature NMR : Observe signal coalescence at elevated temperatures if restricted rotation is the cause.
    • X-ray crystallography : Confirm molecular conformation and intermolecular interactions (e.g., C–H···π stacking observed in similar quinoline derivatives ).
    • DFT calculations : Compare theoretical and experimental NMR shifts to identify conformational preferences .

Q. What experimental design considerations are critical for optimizing the catalytic efficiency of cross-coupling reactions in this synthesis?

  • Catalyst selection : Pd(OAc)₂ with SPhos ligand for Suzuki coupling of bromophenyl groups; CuI for Ullmann coupling of nitrophenyl groups .
  • Solvent/base system : Use DMF or toluene with K₂CO₃ to balance reactivity and solubility.
  • Reaction monitoring : Employ LC-MS to track intermediate formation and minimize side reactions (e.g., dehalogenation) .

Q. How can computational modeling aid in predicting the biological target interactions of this compound?

  • Molecular docking : Screen against kinase or DNA topoisomerase targets using AutoDock Vina.
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å for stable complexes).
  • ADMET prediction : Use SwissADME to evaluate bioavailability and toxicity risks .

Q. What strategies address low yields in the final cyclization step of pyrazolo[4,3-c]quinoline synthesis?

  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 20 min) .
  • Acid catalysis : Add p-TsOH (10 mol%) to facilitate ring closure via protonation of the nitrile group .
  • Solvent optimization : Switch from THF to DCE for improved dielectric constant and reaction homogeneity .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between theoretical and experimental melting points?

  • Case : Experimental m.p. = 205–206°C vs. predicted 215–220°C.
  • Analysis :
    • Purity assessment : Perform HPLC (purity >95%) to rule out impurities.
    • Polymorphism screening : Use DSC to detect metastable crystalline forms.
    • Crystallographic comparison : Match unit cell parameters with X-ray data of analogous compounds .

Q. What methodologies validate the regioselectivity of aryl substitution in the presence of multiple reactive sites?

  • Isotopic labeling : Use 13C-labeled reagents to track substitution patterns via NMR.
  • Competitive experiments : Compare reaction rates of bromophenyl vs. nitrophenyl coupling under identical conditions.
  • Single-crystal XRD : Resolve positional ambiguity of substituents (e.g., para vs. meta nitrophenyl placement) .

Methodological Resources

  • Spectral databases : SDBS, NIST Chemistry WebBook for reference spectra .
  • Catalytic protocols : Advanced Synthesis & Catalysis for Pd/Cu-mediated coupling .
  • Crystallography tools : Mercury CSD for structural visualization and analysis .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。